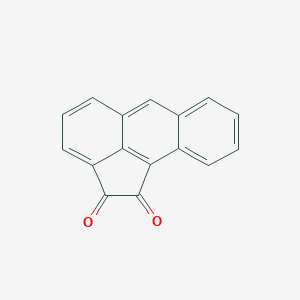

1,2-Aceanthrylenedione

Description

Historical Context and Significance of Polycyclic Aromatic Diketones in Organic Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. wikipedia.org They are formed through both natural and anthropogenic processes, most notably the incomplete combustion of organic materials like fossil fuels and biomass. wikipedia.orgnerc.ac.uk The study of PAHs and their derivatives has been pivotal in environmental science and toxicology. nerc.ac.ukcdc.gov

Within this broad class, polycyclic aromatic quinones and diketones—compounds containing one or more dione (B5365651) functionalities on a fused aromatic core—are of significant interest. Historically, substituted anthraquinones, which share a structural relationship with aceanthrylenediones, have been important as naturally occurring pigments and dyes. acs.org More recently, research has focused on the chemical reactivity and potential applications of these compounds. rsc.org The presence of the diketone group significantly influences the electronic properties and reactivity of the parent PAH, making these compounds valuable substrates for a variety of chemical transformations. nih.govoup.com Their electrochemistry and photochemical behavior are active areas of research, providing fundamental insights into electron transfer processes and excited-state reactions in complex organic molecules. escholarship.orgscielo.br

Scope of Academic Inquiry into 1,2-Aceanthrylenedione

Academic investigation into this compound is multifaceted, primarily focusing on its synthesis, reactivity, and application as a precursor to more complex chemical structures.

Synthesis of this compound

The predominant method for synthesizing this compound is the Friedel-Crafts acylation of anthracene (B1667546) with oxalyl chloride. scientific.netresearchgate.net Research has explored the optimization of this reaction by varying catalysts, solvents, and reaction conditions to maximize yield and selectivity. Studies have successfully employed both traditional Lewis acids like anhydrous aluminum chloride (AlCl₃) and modern catalytic systems such as ionic liquids. ujs.edu.cnscientific.net

Detailed studies have identified optimal conditions for the synthesis. For instance, using anhydrous AlCl₃ as a catalyst in a carbon disulfide (CS₂) solvent, a yield of 83.8% and selectivity of 92.3% can be achieved. scientific.netresearchgate.net An alternative method using an [Emim]Cl-AlCl₃ ionic liquid has been reported to produce the compound with a yield of 91.6% and selectivity of 98.5%. ujs.edu.cn The structure of the resulting pure this compound is typically confirmed through methods such as melting point analysis, GC/MS, FTIR, and ¹H NMR. ujs.edu.cnscientific.netresearchgate.net

| Catalyst System | Reactant Ratio (Oxalyl Chloride:Anthracene) | Catalyst Ratio (Catalyst:Anthracene) | Solvent | Temperature | Time | Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|---|---|

| Anhydrous AlCl₃ | 1:2 (molar) | 4:1 (molar) | CS₂ | 303 K (30 °C) | 5 h | 83.8% | 92.3% | scientific.netresearchgate.net |

| [Emim]Cl-AlCl₃ Ionic Liquid | 2:1 (molar) | 2:1 (molar) | None (Ionic Liquid as solvent) | 40 °C | 6 h | 91.6% | 98.5% | ujs.edu.cn |

Photochemical Reactivity

The photochemical behavior of this compound has been investigated using nanosecond laser flash photolysis. scielo.br Irradiation of the compound in solution generates its triplet excited state, which has a characteristic absorption spectrum and a lifetime of approximately 15 microseconds. scielo.br This triplet state is reactive and can participate in hydrogen abstraction reactions. Studies on its reactivity towards various phenols in acetonitrile (B52724) show that the quenching rate constant (kₑ) is influenced by substituents on the phenol (B47542) ring. scielo.br Phenols with electron-donating groups react more quickly. scielo.br The observed kinetic isotope effect and the positive reaction constant from a Hammett plot suggest a mechanism involving charge transfer in the transition state. scielo.br

| Phenolic Compound | Quenching Rate Constant (kₑ) (L mol⁻¹s⁻¹) |

|---|---|

| 4-Hydroxyphenol | 1.3 x 10⁷ |

| 4-Methoxyphenol | 1.1 x 10⁷ |

| 4-Methylphenol | 2.9 x 10⁶ |

| Phenol | 3.3 x 10⁵ |

Applications in Derivative Synthesis

This compound is a versatile building block for constructing larger, functional molecules. It is described as a key intermediate for fine chemicals and functional macromolecules. ujs.edu.cn For example, as a cyclic α-diketone, it can react with hexaethyltriaminophosphine in the presence of fullerene C₆₀ to yield methanofullerene derivatives. chemicalbook.com It also undergoes hydroxyalkylation reactions with various arenes. chemicalbook.com Furthermore, it has been used as the diketone component in condensation reactions to synthesize novel dicyanopyrazinoquinoxalines, which are N-heteroacene structures with potential applications in organic electronics. nih.gov

Structural Basis for Reactivity and Research Interest within the Aceanthrylenedione Framework

The research interest in this compound is fundamentally rooted in its distinct molecular architecture, which combines a large, rigid polycyclic aromatic system with a reactive diketone functional group.

The core of the molecule is the anthracene framework, an extended π-conjugated system that is largely planar. This aromatic scaffold is the basis for the molecule's thermal stability and its electronic properties, including its ability to absorb and transfer energy, as seen in its photochemical behavior. scielo.brnih.gov

The key to its specific reactivity is the five-membered ring containing the two adjacent carbonyl groups (the ortho-quinone moiety). chemicalbook.com This feature introduces several critical aspects:

Electrophilicity : The electron-withdrawing nature of the two carbonyl groups creates electrophilic carbon centers, making them susceptible to nucleophilic attack. This is the basis for its use in condensation and addition reactions to form more complex heterocyclic systems. nih.govnih.gov

Geometric Strain : The fusion of the five-membered dione ring onto the six-membered rings of the anthracene core can introduce geometric distortion and strain. Theoretical and experimental studies on related phenacene-type ortho-quinones show that such structures can be sensitive to intramolecular steric interactions, leading to a twisted, non-planar geometry that affects their electronic properties. oup.com

Unique Reactivity : As an α-diketone, it can undergo reactions not typical of monoketones or other quinone isomers. This includes condensations with 1,2-diamines to form quinoxaline (B1680401) derivatives and reactions leading to spiro-compounds. chemicalbook.comnih.gov The proximity of the two carbonyl groups can also lead to unique photochemical reactions, such as photodecarbonylation, a process observed in other α-diketones to produce acenes. acs.org The vicinal carbonyl arrangement can also assist in hydrogen abstraction reactions, leading to a more organized transition state compared to monoketones. scielo.br

This combination of a large aromatic surface with the versatile reactivity of the α-diketone unit makes this compound a compound of continuing interest in the fields of physical organic chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

aceanthrylene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O2/c17-15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(13(10)12)16(15)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIBDWAANBTYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C(=O)C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311753 | |

| Record name | 1,2-Aceanthrylenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6373-11-1 | |

| Record name | 1,2-Aceanthrylenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Aceanthrylenedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Aceanthrylenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Aceanthrylenedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84VGY5ACR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2 Aceanthrylenedione

Established Synthetic Pathways for 1,2-Aceanthrylenedione

The foundational methods for synthesizing this compound predominantly rely on the Friedel-Crafts acylation of anthracene (B1667546). This approach has been refined over time through variations in catalysts, solvents, and other reaction parameters to enhance yield and selectivity.

Friedel-Crafts Acylation Reactions Utilizing Anthracene Precursors

The Friedel-Crafts acylation of anthracene with oxalyl chloride stands as a key method for the preparation of this compound. researchgate.netscientific.net This electrophilic aromatic substitution reaction introduces an acyl group onto the anthracene ring, which is followed by an intramolecular cyclization to form the target dione (B5365651). acs.org

Catalysis by Anhydrous Aluminum Chloride (AlCl₃)

Anhydrous aluminum chloride (AlCl₃) is a conventional and powerful Lewis acid catalyst widely employed in Friedel-Crafts reactions. ereztech.comsynthetikaeu.com In the synthesis of this compound, AlCl₃ facilitates the acylation of anthracene with oxalyl chloride. researchgate.netscientific.net The catalyst activates the acylating agent, making it more electrophilic and susceptible to attack by the aromatic ring of anthracene. liv.ac.uklibretexts.org

Optimization of Reaction Parameters (e.g., Molar Ratios, Temperature, Reaction Time, Solvent Effects)

The efficiency of the AlCl₃-catalyzed synthesis of this compound is highly dependent on the reaction conditions. researchgate.netscientific.net Research has focused on optimizing several parameters to maximize the yield and selectivity of the desired product.

Molar Ratios: Studies have shown that the molar ratio of reactants and catalyst is crucial. The optimal molar ratio of oxalyl chloride to anthracene has been identified as 2:1. researchgate.netscientific.net Similarly, the ideal molar ratio of anhydrous AlCl₃ to anthracene is reported to be 4:1. researchgate.netscientific.net

Temperature and Reaction Time: The reaction temperature influences the rate and selectivity of the acylation. An optimal temperature of 303 K (30°C) has been determined. researchgate.netscientific.net The reaction is typically carried out for 5 hours to achieve the highest yield. researchgate.netscientific.net

Solvent Effects: The choice of solvent significantly impacts the reaction outcome. Carbon disulfide (CS₂) has been identified as the most suitable solvent, leading to heterogeneous reaction conditions and facilitating catalyst removal due to its low boiling point. scientific.net While nitrobenzene (B124822) can also yield the product, its toxicity makes it a less desirable option. scientific.net

Under these optimized conditions—a 2:1 molar ratio of oxalyl chloride to anthracene, a 4:1 molar ratio of AlCl₃ to anthracene, in a CS₂ solvent system at 303 K for 5 hours—a yield of 83.8% and a selectivity of 92.3% for this compound have been achieved. researchgate.netscientific.net

| Parameter | Optimal Condition | Reference |

| Molar Ratio (Oxalyl Chloride:Anthracene) | 2:1 | researchgate.netscientific.net |

| Molar Ratio (AlCl₃:Anthracene) | 4:1 | researchgate.netscientific.net |

| Temperature | 303 K | researchgate.netscientific.net |

| Reaction Time | 5 hours | researchgate.netscientific.net |

| Solvent | CS₂ | scientific.net |

Implementation of Ionic Liquid Catalysis (e.g., [Emim]Cl-AlCl₃ Systems)

In a move towards more environmentally friendly and efficient synthetic routes, ionic liquids have been explored as alternative catalysts and solvents for the Friedel-Crafts acylation of anthracene. ujs.edu.cnmdpi.com Ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) chloride ([Emim]Cl) combined with AlCl₃ have shown catalytic activity in these reactions, acting as both the catalyst and the solvent. liv.ac.uk

The use of a [bmim]Cl/AlCl₃ (where [bmim]+ is 1-butyl-3-methylimidazolium cation) ionic liquid has been investigated for the acylation of anthracene with oxalyl chloride. researchgate.net Optimal conditions were found to be a reaction temperature of 45°C for 6 hours, with a molar ratio of AlCl₃ to [bmim]Cl in the ionic liquid of 0.67. researchgate.net The molar ratio of the ionic liquid to anthracene was 2, and the molar ratio of oxalyl chloride to anthracene was 2. researchgate.net These conditions resulted in a high yield of 88.2% and a selectivity of 98.2% for this compound. researchgate.net

| Parameter | Optimal Condition | Reference |

| Ionic Liquid | [bmim]Cl/AlCl₃ | researchgate.net |

| Molar Ratio (AlCl₃:[bmim]Cl) | 0.67 | researchgate.net |

| Molar Ratio (Ionic Liquid:Anthracene) | 2 | researchgate.net |

| Molar Ratio (Oxalyl Chloride:Anthracene) | 2 | researchgate.net |

| Temperature | 45 °C | researchgate.net |

| Reaction Time | 6 hours | researchgate.net |

| Yield | 88.2% | researchgate.net |

| Selectivity | 98.2% | researchgate.net |

Synthesis of Halogenated Derivatives (e.g., 6-Bromo-1,2-Aceanthrylenedione)

The synthesis of halogenated derivatives of this compound, such as 6-bromo-1,2-aceanthrylenedione, can be achieved from halogenated precursors. For instance, 6-bromo-1,2-aceanthrylenedione can be synthesized from 9-bromoanthracene (B49045) and oxalyl chloride. chemicalbook.com

Advanced Purification and Isolation Techniques for this compound

Following the synthesis, purification of this compound is essential to obtain a pure product. Standard procedures involve extraction and recrystallization. researchgate.netscientific.net After the reaction is complete, the mixture is typically treated with distilled water and hydrochloric acid. scientific.net The organic phase, containing the product, is then separated. scientific.net Recrystallization from a suitable solvent, such as ethanol, yields pure, red, acicular crystals of this compound. scientific.net In some cases, subsequent recrystallization with boiling dimethyl sulfoxide (B87167) (DMSO) has been used to obtain pristine crystals. beilstein-journals.orgbeilstein-journals.org The purity and structure of the final product are confirmed using analytical techniques such as melting point determination, Gas Chromatography/Mass Spectrometry (GC/MS), Fourier-transform infrared spectroscopy (FTIR), and Proton Nuclear Magnetic Resonance (¹HNMR). researchgate.netscientific.net

Green Chemistry Approaches in this compound Synthesis

The pursuit of environmentally benign chemical processes has led to the exploration of greener synthetic routes for various compounds, including this compound. Traditional methods for its synthesis, while effective, often rely on hazardous materials and stoichiometric catalysts that generate significant waste. In contrast, green chemistry approaches aim to improve efficiency and reduce environmental impact by utilizing alternative catalysts and solvent systems.

A notable advancement in the green synthesis of this compound involves the use of ionic liquids. researchgate.netujs.edu.cn Research has demonstrated the efficacy of 1-butyl-3-methylimidazolium chloride/aluminum chloride ([bmim]Cl/AlCl₃) as a dual catalyst and solvent system for the Friedel-Crafts acylation of anthracene with oxalyl chloride. researchgate.net This method presents a significant improvement over conventional syntheses that employ volatile and toxic organic solvents like carbon disulfide (CS₂). researchgate.netresearchgate.net

The ionic liquid-based system is not only an effective medium for the reaction but is also reusable, which is a key principle of green chemistry. researchgate.net In one study, the [bmim]Cl/AlCl₃ ionic liquid was successfully reused, demonstrating its potential to make the manufacturing process more sustainable and economical. researchgate.net The optimal conditions for this green approach were identified as a reaction temperature of 45 °C for 6 hours, with specific molar ratios of the ionic liquid components and reactants. Under these conditions, a high yield of 88.2% and a selectivity of 98.2% for this compound were achieved. researchgate.net Another study also points to the use of [Emim]Cl-AlCl₃ ionic liquid for the same acylation reaction. ujs.edu.cn

These findings highlight a shift away from traditional stoichiometric Lewis acid catalysts like anhydrous aluminum chloride (AlCl₃) in hazardous solvents. researchgate.net The conventional method, while achieving a yield of 83.8% and selectivity of 92.3%, requires a large molar excess of the catalyst and the use of carbon disulfide, a solvent with significant health and environmental risks. researchgate.net

The comparison between the conventional and the ionic liquid-based synthesis is detailed in the table below, illustrating the advantages of the green chemistry approach in terms of solvent toxicity and catalyst reusability.

Interactive Data Table: Comparison of

| Parameter | Conventional Method | Green Chemistry Approach (Ionic Liquid) |

| Catalyst | Anhydrous AlCl₃ researchgate.net | [bmim]Cl/AlCl₃ researchgate.net |

| Solvent | Carbon Disulfide (CS₂) researchgate.net | [bmim]Cl/AlCl₃ (acts as solvent) researchgate.net |

| Reaction Temperature | 303 K (30 °C) researchgate.net | 45 °C researchgate.net |

| Reaction Time | 5 hours researchgate.net | 6 hours researchgate.net |

| Yield | 83.8% researchgate.net | 88.2% researchgate.net |

| Selectivity | 92.3% researchgate.net | 98.2% researchgate.net |

| Catalyst Reusability | Not reported as reusable | Reusable researchgate.net |

This move towards ionic liquids exemplifies the application of green chemistry principles to the synthesis of important chemical intermediates like this compound, paving the way for more sustainable chemical manufacturing. researchgate.net

Chemical Transformations and Reactivity of 1,2 Aceanthrylenedione

Electrophilic Addition Reactions of the Carbonyl Centers

The carbonyl groups are a defining feature of 1,2-Aceanthrylenedione's reactivity. The carbon atom of a carbonyl group is sp2 hybridized and bonded to the more electronegative oxygen atom, resulting in a polar bond that renders the carbon electron-poor, or electrophilic. libretexts.org Consequently, this carbon center is susceptible to attack by electron-rich species known as nucleophiles. The typical reaction of a carbonyl group is therefore nucleophilic addition. libretexts.org

While the carbonyl carbon itself is an electrophile, the term "electrophilic addition" more commonly describes the addition of an electrophile to the carbonyl oxygen. This can occur via protonation by an acid, which enhances the electrophilicity of the carbon atom, making it even more reactive towards nucleophiles. thieme-connect.delumenlearning.com However, reactions where an electrophile adds directly to the carbonyl group to form a stable product are not the predominant pathway for α-diketones like this compound. lscollege.ac.in Instead, the reactivity is characterized by the dielectrophilic nature of the compound, where the two adjacent carbonyl groups influence each other and readily react with nucleophiles. lscollege.ac.in

Reactions with Organophosphorus Reagents and Fullerene Derivatives

Deoxygenation Reactions with Tris(diethylamino)phosphine (B1199214) in the Presence of Fullerene C60

This compound undergoes deoxygenation when treated with certain organophosphorus reagents. Specifically, its reaction with tris(diethylamino)phosphine in the presence of fullerene C60 is a notable transformation. richmond.edu This reaction is part of a broader class of deoxygenations of α-dicarbonyl compounds facilitated by phosphines.

Formation of Methanofullerene Derivatives

The deoxygenation of this compound by tris(diethylamino)phosphine in the presence of C60 serves as a method for creating fullerene derivatives. This process results in the formation of methanofullerene derivatives under mild conditions. rsc.org The reaction proceeds through the deoxygenation of the dicarbonyl compound, leading to a reactive intermediate that subsequently adds to the fullerene cage. rsc.org

Hydroxyalkylation Reactions with Aromatic Systems

The Friedel-Crafts hydroxyalkylation is a significant carbon-carbon bond-forming reaction where an aromatic compound attacks a carbonyl-containing compound, such as a ketone or aldehyde, under acidic conditions to form a hydroxyalkylated arene. nih.govmdpi.com This reaction typically involves the activation of the carbonyl group by a Lewis or Brønsted acid, making it more electrophilic. The electron-rich aromatic system then acts as a nucleophile, attacking the activated carbonyl carbon. nih.gov

Electron-rich aromatic and heteroaromatic compounds like indoles, phenols, and thiophenes are common substrates for this transformation. nih.govmdpi.comnih.gov For instance, indoles can react with aldehydes in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) to yield hydroxyalkylated products. nih.gov While this reaction is well-established for a variety of ketones, specific examples detailing the use of this compound as the ketone component in Friedel-Crafts hydroxyalkylation with aromatic systems are not extensively documented in the surveyed literature. However, based on the general reactivity of ketones, such a transformation is mechanistically plausible.

Redox Chemistry and Anion Radical Dimerization Mechanisms

The redox behavior of this compound is a key aspect of its chemical personality, particularly its electrochemical reduction and the subsequent reactions of the generated radical species.

Electrochemical Reduction Behavior of this compound

Voltammetric studies reveal that this compound undergoes a distinct electrochemical reduction process. Unlike the structurally similar 1,2-acenaphthylenedione which shows two reversible one-electron reductions, the reduction of this compound is more complex. Its cyclic voltammogram is characterized by two reduction peaks. The first peak is largely irreversible, depending on factors like scan rate and temperature, and is followed by a second reduction that exhibits a leading shoulder. This behavior points to a rapid follow-up chemical reaction after the initial electron transfer.

The initial one-electron reduction generates the corresponding anion radical. A notable feature in the voltammogram is the appearance of a new anodic peak at a potential approximately 0.6 V less negative than the first reduction peak, which is characteristic of the oxidation of a new species formed after the initial reduction.

| Parameter | Description | Source |

|---|---|---|

| First Reduction Peak | Largely irreversible, corresponds to the formation of the anion radical. | |

| Second Reduction Peak | Shows a leading shoulder, indicating complex reduction behavior. | |

| Anodic Peak (IIIa) | Appears ~0.6 V less negative than the first reduction peak, corresponding to the oxidation of the dimer. |

Anion Radical Dimerization Mechanisms

The distinctive electrochemical behavior of this compound is explained by the reversible dimerization of its anion radicals. Upon its formation in the initial reduction step, the anion radical of this compound undergoes a dimerization reaction to form a σ-dimer. This is a key point of contrast with the anion radical of 1,2-acenaphthylenedione, which forms a π-dimer.

The formation of the σ-dimer is a reversible process. The dimer can be oxidized back to the neutral parent molecule, which accounts for the new anodic peak observed in cyclic voltammetry. The site of this dimerization in the σ-dimer of the this compound anion radical has been investigated and assigned using Density Functional Theory (DFT) calculations. This dimerization represents one of the principal reaction pathways for the electrochemically generated radical anion of this compound.

Dimerization Mechanisms of Anion Radicals (e.g., σ-Dimerization)

The process involves a one-electron reduction of the neutral this compound molecule to its corresponding anion radical. researchgate.net These anion radicals then couple to form a σ-dimer dianion. researchgate.net This dimerization is reversible, although under certain conditions, it can appear irreversible. researchgate.net The specific site of the σ-dimerization in the this compound anion radical has been investigated using Density Functional Theory (DFT) calculations. eckerd.edu These calculations have helped to assign the position of the bond formation in the dimer structure. eckerd.edu

Comparative Analysis with Related Diketones (e.g., 1,2-Acenaphthylenedione π-Dimerization)

A comparative analysis of the reduction behavior of this compound and 1,2-acenaphthylenedione reveals a significant difference in their anion radical dimerization mechanisms. eckerd.eduresearchgate.net While the anion radicals of this compound form a σ-dimer, the anion radicals of 1,2-acenaphthylenedione form a π-dimer. eckerd.eduresearchgate.netglobalauthorid.com This contrasting behavior highlights the influence of the molecular structure on the dimerization pathway. eckerd.edu

The formation of a π-dimer in the case of 1,2-acenaphthylenedione anion radicals is supported by the appearance of a long-wavelength absorption band at 995 nm, which is a characteristic feature observed through spectroelectrochemical monitoring. eckerd.eduresearchgate.net In contrast, no such feature is observed for this compound, further supporting the formation of a σ-dimer. eckerd.edu The reversibility of both dimerization processes has been established through cyclic voltammetry studies. eckerd.eduresearchgate.net The distinction between σ- and π-dimerization is crucial for understanding the electrochemical properties of these dicarbonyl compounds. eckerd.eduustc.edu.cn

Photochemical Reactivity of the Triplet Excited State

Nanosecond Laser Flash Photolysis Studies of Triplet this compound

The photochemical reactivity of this compound has been investigated using nanosecond laser flash photolysis. researchgate.netaminer.orgscite.ai Excitation of a degassed solution of this compound with a laser pulse (e.g., at 355 nm) leads to the formation of its triplet excited state. researchgate.net This transient species is characterized by its triplet-triplet absorption spectrum. researchgate.net The triplet excited state of this compound is quenched by various agents, including oxygen. ufrn.br

Studies have been conducted to determine the energy of the lowest triplet state of this compound. scite.ai The low quenching rate constant observed with 1,3-cyclohexadiene (B119728) and the diffusion-controlled quenching rate constant with β-carotene suggest that the energy of the lowest triplet state for this compound lies between 88 and 219 kJ mol⁻¹. scite.ai The addition of hydrogen donors, such as 2-propanol and 1,4-cyclohexadiene, leads to the quenching of the triplet state and the formation of a new transient species, which is assigned to the corresponding ketyl radical resulting from a hydrogen abstraction reaction. researchgate.net

Hydrogen Abstraction Reactions with Substituted Phenols

The triplet excited state of this compound is capable of abstracting a hydrogen atom from substituted phenols. researchgate.netscite.aimdpi.com This reactivity has been studied using nanosecond laser flash photolysis in acetonitrile (B52724) as a solvent. researchgate.netscite.ai The quenching rate constants (kq) for the reaction of triplet this compound with various phenols have been determined. researchgate.net

The reactivity of the triplet state is influenced by the nature of the substituent on the phenol (B47542) ring. researchgate.net Phenols with electron-donating substituents exhibit higher reactivity towards the triplet this compound. researchgate.net For instance, the quenching rate constant ranges from 3.3 x 10⁵ L mol⁻¹s⁻¹ for phenol to 1.3 x 10⁷ L mol⁻¹s⁻¹ for 4-hydroxyphenol. researchgate.net This phenolic hydrogen abstraction is a well-documented process in the photochemistry of carbonyl compounds. mdpi.com The reaction is often described by a proton-coupled electron transfer (PCET) mechanism. mdpi.com

Kinetic Isotope Effects and Hammett Plot Analysis in Photoreactions

The mechanism of the hydrogen abstraction reaction of triplet this compound with phenols has been further elucidated through kinetic isotope effect studies and Hammett plot analysis. researchgate.netscite.ai A kinetic isotope effect (kH/kD) of 1.5 was observed for the quenching of the triplet state with 4-methoxyphenol, providing insights into the transition state of the reaction. scite.ai

A Hammett plot of the quenching rate constants against the substituent constants (σ⁺) for the reaction of triplet this compound with substituted phenols yielded a reaction constant (ρ) of -1.04 ± 0.22. researchgate.net Although the correlation was noted to be poor (r = 0.84), this negative ρ value suggests that the transition state of the reaction has some electrophilic character. researchgate.net This finding is consistent with the known behavior of carbonyl triplets in the abstraction of phenolic hydrogen. researchgate.net

Data Tables

Table 1: Quenching Rate Constants of Triplet this compound by Substituted Phenols in Acetonitrile

| Phenol | Quenching Rate Constant (kq) (L mol⁻¹s⁻¹) |

| Phenol | 3.3 x 10⁵ |

| 4-Hydroxyphenol | 1.3 x 10⁷ |

Data sourced from reference researchgate.net

Table 2: Kinetic Isotope Effect for the Quenching of Triplet this compound

| Quencher | Kinetic Isotope Effect (kH/kD) |

| 4-Methoxyphenol | 1.5 |

Data sourced from reference scite.ai

Table 3: Hammett Plot Analysis for the Photoreaction of Triplet this compound with Phenols

| Parameter | Value |

| Reaction Constant (ρ) | -1.04 ± 0.22 |

| Correlation Coefficient (r) | 0.84 |

Data sourced from reference researchgate.net

Theoretical and Computational Chemistry Studies on 1,2 Aceanthrylenedione

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and predicting the course of chemical reactions. chemrxiv.org By approximating the complex many-electron wavefunction with the much simpler electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 1,2-aceanthrylenedione. chemrxiv.orgresearchgate.net

Investigation of Hydrogen Abstraction Pathways

The ability of the triplet excited state of this compound to abstract hydrogen atoms has been a subject of both experimental and theoretical inquiry. Laser flash photolysis studies, complemented by DFT calculations, have shed light on the mechanism of hydrogen abstraction from phenols by the triplet state of this compound. researchgate.netnih.gov

These studies have revealed that the triplet state of this compound exhibits electrophilic character in these reactions. researchgate.net The Hammett plot for the reaction with a series of substituted phenols yields a negative reaction constant (ρ), indicating that the reaction is facilitated by electron-donating substituents on the phenol (B47542). researchgate.netnih.gov This is consistent with a mechanism where the triplet ketone acts as an electron acceptor.

DFT calculations on the triplet complex formed between this compound and phenol have shown that the hydrogen transfer process is predominant. researchgate.net The calculations also indicate that the electrophilicity of the ketone is a key factor driving the hydrogen abstraction, rather than any neighboring group participation from the second carbonyl group. researchgate.net

Table 1: Hammett Reaction Constants (ρ) for Hydrogen Abstraction by Triplet Ketones

| Ketone | ρ value |

|---|---|

| This compound | -1.04 |

| 9,10-Phenanthrenequinone | -1.5 |

| Acenaphthenequinone | -1.48 |

Data sourced from studies on the reactivity of triplet ketones with phenols. researchgate.net

Elucidation of Electron Transfer Processes

The transfer of electrons is a fundamental process in many chemical and biological reactions. nih.gov DFT calculations can be employed to investigate the thermodynamics and kinetics of electron transfer events, providing insights into the feasibility and pathways of such reactions. mdpi.comresearchgate.net Theoretical approaches like Marcus theory can be combined with DFT to quantify the rates of electron transfer. mdpi.com

While the general principles of using DFT to study electron transfer are well-established, specific and detailed theoretical studies elucidating the electron transfer processes involving this compound are not extensively documented in the reviewed literature. Such studies would be valuable in understanding its redox behavior and potential applications in areas like organic electronics.

Quantum Chemical Approaches to Dimerization Phenomena

The anion radical of this compound, formed upon one-electron reduction, exhibits interesting dimerization behavior. Quantum chemical calculations have been pivotal in understanding the nature and geometry of the resulting dimer.

Assignment of Dimerization Site and Geometry for Anion Radicals

Voltammetric and spectroscopic studies have shown a contrast in the dimerization of the anion radicals of 1,2-acenaphthylenedione and this compound. While the former forms a π-dimer, the latter forms a σ-dimer. mdpi.com This dimerization of the this compound anion radical is a reversible process. mdpi.com

DFT calculations have been successfully employed to assign the specific site of dimerization in the σ-dimer of the this compound anion radical. mdpi.com The calculations pinpoint the location of the newly formed bond, providing a detailed structural model of the dimerized species. This theoretical insight is crucial for interpreting the experimental electrochemical and spectroscopic data. mdpi.com

Theoretical Prediction of Redox Potentials

The redox potential of a molecule is a critical parameter that quantifies its tendency to accept or donate electrons. researchgate.net Theoretical methods, particularly DFT in conjunction with appropriate solvent models, can be used to predict redox potentials. rsc.orgcanterbury.ac.nznih.gov These calculations typically involve determining the Gibbs free energy change for the reduction or oxidation half-reaction. researchgate.net

While there are established computational protocols for predicting redox potentials with reasonable accuracy, a specific theoretically predicted value for the redox potential of this compound using these methods was not found in the surveyed literature. Experimental electrochemical studies have determined the reduction potential, but a corresponding detailed theoretical prediction and its comparison with experimental values would provide a deeper understanding of its electronic properties.

Molecular Dynamics Simulations and Conformational Analysis of this compound Systems

Molecular dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing insights into their conformational dynamics and flexibility. volkamerlab.orgresearchgate.netmdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the potential energy surface and the identification of stable conformations and transition pathways between them. nih.govresearchgate.net

Despite the utility of MD simulations in conformational analysis, a review of the available scientific literature did not yield specific studies focused on the molecular dynamics simulations and conformational analysis of this compound systems. Such investigations could provide valuable information on the flexibility of the aceanthrylene (B1216281) core, the dynamics of substituent groups if present, and how the molecule interacts with its environment, which would be particularly relevant for understanding its behavior in different solvents or in the solid state.

Computational Prediction of Spectroscopic Signatures

Theoretical and computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. By employing methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can calculate various spectroscopic signatures, providing insights that complement and help interpret experimental data. These computational approaches can predict vibrational spectra (Infrared and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Computational studies on this compound have primarily utilized DFT to investigate its electronic structure and reactivity, for instance, in the context of its reduction and dimerization, or its behavior in photochemical reactions. arxiv.org While comprehensive studies solely dedicated to predicting the full spectroscopic profile of this compound are not extensively detailed in the public domain, the foundational principles of computational spectroscopy allow for a robust prediction of its key spectral features.

Predicted Vibrational Frequencies (IR Spectroscopy)

Vibrational frequency calculations are crucial for interpreting Infrared (IR) spectra. Using DFT methods, the harmonic vibrational frequencies of a molecule can be computed. These calculations identify the characteristic stretching and bending modes of the molecule's functional groups. For this compound, the most prominent peaks in a predicted IR spectrum would correspond to the carbonyl (C=O) and aromatic carbon-carbon (C=C) stretching vibrations.

The calculations involve optimizing the molecule's geometry to its lowest energy state and then computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical limitations.

A hypothetical table of predicted, significant IR frequencies for this compound, based on typical values for similar aromatic ketones, is presented below.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| ~1750 - 1730 | Symmetric C=O Stretch | Strong |

| ~1730 - 1710 | Asymmetric C=O Stretch | Strong |

| ~1600 - 1450 | Aromatic C=C Stretching | Medium to Strong |

| ~1300 - 1000 | C-C Stretching and In-Plane Bending | Medium to Weak |

| ~900 - 675 | Out-of-Plane C-H Bending | Medium to Strong |

Predicted Electronic Transitions (UV-Vis Spectroscopy)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra, which correspond to UV-Vis spectroscopy. gaussian.commaterialscloud.orguci.edu These calculations yield the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. For a polycyclic aromatic dione (B5365651) like this compound, the spectrum is expected to be characterized by π → π* and n → π* transitions.

The π → π* transitions, involving the extensive conjugated system, are typically high in intensity and occur at shorter wavelengths. The n → π* transitions, involving the non-bonding electrons of the oxygen atoms in the carbonyl groups, are characteristically weaker and appear at longer wavelengths. Computational studies on related diketones have focused on understanding their triplet states, which are relevant to their photochemical reactivity. chemistrysteps.com For this compound, a triplet state energy has been calculated to be approximately 44 kcal/mol. chemistrysteps.com

Below is a representative table of predicted electronic transitions for this compound.

| Predicted Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Transition Character |

| ~250 - 350 | ~3.5 - 5.0 | High | π → π |

| ~350 - 450 | ~2.8 - 3.5 | Low to Medium | π → π |

| ~450 - 550 | ~2.3 - 2.8 | Very Low | n → π* |

Predicted NMR Chemical Shifts

Computational methods can also predict ¹H and ¹³C NMR spectra by calculating the nuclear magnetic shielding tensors. joaquinbarroso.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a common approach. The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, the ¹H NMR spectrum would be expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts would be influenced by the electronic environment of each proton, with those in closer proximity to the electron-withdrawing carbonyl groups likely shifted downfield.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons, which are highly deshielded and would appear significantly downfield (e.g., >180 ppm). The aromatic carbons would resonate in the typical range of approximately 120-150 ppm.

A table of predicted NMR chemical shifts would appear as follows:

Advanced Spectroscopic and Electrochemical Characterization Methodologies for 1,2 Aceanthrylenedione

Chromatographic-Spectroscopic Coupling Techniques for Purity and Composition Analysis

Coupling chromatography with spectroscopy provides a powerful tool for separating complex mixtures and identifying the individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. In the context of 1,2-Aceanthrylenedione, GC-MS serves a dual purpose: it separates the compound from any impurities and provides mass spectral data that aids in its structural confirmation. researchgate.net The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. epa.gov As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). epa.gov

The mass spectrum of this compound exhibits a characteristic fragmentation pattern that serves as a molecular fingerprint. Key fragments observed in the mass spectrum help to confirm the presence of the aceanthrylene (B1216281) core and the dione (B5365651) functional groups. The molecular ion peak, corresponding to the intact molecule, is also a critical piece of information. For this compound (C₁₆H₈O₂), the molecular weight is approximately 232.23 g/mol . nih.gov The mass spectrum will show a prominent peak at or near this m/z value. In one analysis, the third highest peak was observed at an m/z of 232. nih.gov Other significant peaks were noted at m/z values of 176 and 204, representing major fragments of the molecule. nih.gov This fragmentation data is invaluable for confirming the compound's identity, especially when compared against spectral libraries like the one maintained by the NIST. nih.gov The technique is so reliable that it is often used in the final step of synthetic procedures to confirm the successful formation of the target compound. researchgate.netujs.edu.cn

Table 1: Key GC-MS Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₈O₂ |

| Molecular Weight | 232.23 g/mol nih.gov |

| m/z of Molecular Ion Peak | 232 nih.gov |

| Major Fragment m/z | 176 nih.gov |

| Second Major Fragment m/z | 204 nih.gov |

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. uci.edu It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. libretexts.org The FTIR spectrum of this compound provides direct evidence for its key structural features. The most prominent absorption bands are associated with the carbonyl (C=O) groups of the dione moiety and the aromatic carbon-carbon (C=C) bonds of the aceanthrylene framework. nih.gov

The analysis of this compound by FTIR reveals characteristic peaks that confirm its structure. researchgate.netnih.gov The presence of strong absorption bands in the region of 1650-1800 cm⁻¹ is indicative of the C=O stretching vibrations of the ketone groups. The exact position of these bands can provide insight into the electronic environment of the carbonyls. Additionally, multiple bands in the 1400-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic rings. The region below 1000 cm⁻¹, often referred to as the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule as a whole. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1650-1800 |

| C=C (Aromatic) | Stretching | 1400-1600 |

| C-H (Aromatic) | Bending | 650-900 |

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. scienceedge.com It is based on the inelastic scattering of monochromatic light, usually from a laser. renishaw.com When the laser light interacts with a molecule, it can excite vibrational modes, resulting in the scattered light having a different frequency. The difference in frequency, known as the Raman shift, corresponds to the vibrational energy levels of the molecule. renishaw.com

The Raman spectrum of this compound provides a unique vibrational fingerprint that can be used for identification and structural analysis. anton-paar.comscienceedge.com While both FTIR and Raman are sensitive to vibrations, they have different selection rules. Vibrations that result in a change in polarizability are Raman active, whereas those that cause a change in dipole moment are IR active. For a molecule like this compound with a center of symmetry, some vibrations may be exclusively Raman active or IR active. The Raman spectrum is particularly useful for observing the vibrations of the carbon skeleton and other non-polar bonds. The region from 300 cm⁻¹ to 1900 cm⁻¹ is often considered the fingerprint region in Raman spectroscopy. renishaw.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. libretexts.org It relies on the magnetic properties of atomic nuclei, most commonly protons (¹H).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. youtube.com The spectrum displays signals (resonances) at different chemical shifts, which are indicative of the electronic environment of each proton. huji.ac.il The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. youtube.comresearchgate.net

For this compound, the ¹H NMR spectrum is expected to show signals only in the aromatic region, typically between 7.0 and 9.0 ppm. The eight protons are distributed across the fused aromatic rings. Due to the asymmetry of the molecule, these protons are chemically non-equivalent and are expected to give rise to a complex pattern of signals. The precise chemical shifts and coupling constants (J-values) between adjacent protons can be used to assign each signal to a specific proton in the molecule. huji.ac.ilresearchgate.net This detailed assignment is crucial for unequivocally confirming the structure of this compound and distinguishing it from other isomers. researchgate.netujs.edu.cn For instance, a study attempting to synthesize a derivative of this compound used ¹H NMR to confirm that an inseparable impurity was present alongside the desired product. beilstein-journals.org

Table 3: Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 9.0 | Complex Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct insight into the carbon framework of a molecule. For this compound, also known as aceanthrenequinone, the ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons and the aromatic carbons. The carbonyl carbons (C=O) typically appear significantly downfield, in the range of 180-200 ppm, due to the strong deshielding effect of the electronegative oxygen atom. The sp²-hybridized carbons of the fused aromatic rings would resonate in the typical aromatic region of approximately 120-150 ppm.

While specific experimental ¹³C NMR data for the parent this compound is not widely documented in readily available literature, data for its derivatives provides valuable information. For instance, a derivative formed by the reaction of aceanthrenequinone, 10,13-bis{[tri(propan-2-yl)silyl]ethynyl}aceanthryleno[1,2-b]quinoxaline, has been characterized using ¹³C NMR. rsc.org The analysis of such derivatives helps in assigning the chemical shifts of the core aceanthrene structure. Research on thiosemicarbazones derived from aceanthrenequinone also confirms the use of ¹³C NMR for structural characterization. acs.org

Table 1: Representative ¹³C NMR Chemical Shifts for an Aceanthrenequinone Derivative rsc.org

| Carbon Type | Chemical Shift (δ) in ppm |

| Aromatic/Fused Ring Carbons | 155.31, 153.93, 141.93, 141.34, 135.72, 133.94, 133.36 |

Note: The data pertains to 10,13-bis{[tri(propan-2-yl)silyl]ethynyl}aceanthryleno[1,2-b]quinoxaline in CDCl₃. The carbonyl signals of the original quinone are absent due to the formation of the quinoxaline (B1680401) ring.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Transient Species and Dimer Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions in molecules and is particularly useful for monitoring species that are generated transiently, such as radical anions and dimers. researchgate.net In the context of this compound, electrochemical reduction generates its corresponding anion radical.

Spectroscopic studies have demonstrated that the anion radicals of this compound undergo a reversible dimerization process. researchgate.net Unlike the anion radicals of the related compound 1,2-acenaphthylenedione, which form a π-dimer, the anion radicals of this compound form a σ-dimer. researchgate.net This distinction is significant and was elucidated through combined electrochemical and spectroscopic analysis. The formation of these dimers can be monitored by observing changes in the UV-Vis absorption spectrum over time. For the related 1,2-acenaphthylenedione, the formation of its π-dimer is characterized by the appearance of a distinct long-wavelength absorption band at 995 nm. researchgate.net While specific absorption maxima for the anion radical and σ-dimer of this compound are not detailed in the cited literature, the use of UV-Vis spectroscopy is central to confirming their formation and studying the dimerization equilibrium.

Laser Flash Photolysis for Transient Species Characterization and Kinetic Studies

Laser Flash Photolysis (LFP) is an indispensable technique for generating and studying short-lived excited states and other transient intermediates. A nanosecond LFP study of this compound in acetonitrile (B52724) has been conducted to investigate the reactivity of its triplet excited state. iitkgp.ac.in

The research focused on the quenching of the this compound triplet state by various phenols through a hydrogen abstraction mechanism. The quenching rate constants (kₒ) were found to vary depending on the electronic nature of the substituents on the phenol (B47542). The Hammett plot for this reaction yielded a reaction constant (ρ) of -1.04, indicating an electrophilic character for the reactive n,π* carbonyl triplet state. The energy of the lowest triplet state for this compound was estimated to be between 88 and 219 kJ mol⁻¹. iitkgp.ac.in

Table 2: Quenching Rate Constants for the Triplet State of this compound with Phenols in Acetonitrile iitkgp.ac.in

| Quencher (Phenol) | Quenching Rate Constant (kₒ) (L mol⁻¹ s⁻¹) |

| Phenol | 3.3 x 10⁵ |

| 4-Hydroxyphenol | 1.3 x 10⁷ |

Electrochemical Characterization Techniques

Cyclic Voltammetry for Redox Potential Determination

Cyclic Voltammetry (CV) is a primary electrochemical technique used to probe the redox behavior of chemical species. Studies on this compound have utilized CV to investigate its reduction process in aprotic solvents like dimethylformamide. researchgate.net

Table 3: Qualitative Features of Cyclic Voltammetry for the Reduction of this compound

| Feature | Observation/Interpretation |

| Forward Scan | A cathodic peak corresponding to the one-electron reduction of this compound to its anion radical. |

| Reverse Scan | An anodic peak corresponding to the oxidation of the dimer dianion, which appears at a potential less negative than the initial reduction. |

| Scan Rate Dependence | The shape and position of the voltammetric waves change with the scan rate, which is characteristic of a coupled chemical reaction (dimerization). |

| Concentration Dependence | The extent of dimerization is dependent on the concentration of this compound, affecting the relative currents of the voltammetric peaks. |

Spectroelectrochemistry for In-Situ Monitoring of Reduced Species

Spectroelectrochemistry combines spectroscopic and electrochemical methods, allowing for the in-situ characterization of electrogenerated species. This technique has been vital in understanding the reduction pathway of this compound. researchgate.netacs.org By recording UV-Vis spectra simultaneously with the application of a controlled potential, it is possible to directly observe the formation and disappearance of the anion radical and its subsequent dimer.

The application of spectroelectrochemistry was crucial in distinguishing the behavior of this compound from that of 1,2-acenaphthylenedione. researchgate.net While both form anion radicals that dimerize, spectroelectrochemical monitoring provided the evidence to classify the dimer of this compound as a σ-dimer. researchgate.net This was achieved by analyzing the spectral changes that occurred during the controlled potential reduction and comparing them with systems known to form σ-dimers, such as the anion radical of 9-acetylanthracene. researchgate.net This method provides unambiguous evidence for the nature of the species involved in the electrochemical process, complementing the kinetic and thermodynamic information obtained from cyclic voltammetry.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a definitive technique for elucidating the precise three-dimensional atomic arrangement of crystalline solids. For this compound, single-crystal X-ray diffraction analysis provides critical insights into its molecular geometry, crystal packing, and intermolecular interactions in the solid state. This characterization is fundamental to understanding its physical properties and its behavior in solid-state electronic applications.

Detailed Research Findings

The crystal structure of this compound was determined through single-crystal X-ray diffraction analysis, with the data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 867205. The analysis reveals that this compound crystallizes in the monoclinic system with the space group P2₁/c.

The unit cell contains four molecules of this compound. The molecular structure is largely planar, as expected for a polycyclic aromatic quinone. The crystal packing is characterized by a herringbone arrangement, a common motif for planar aromatic molecules. This arrangement is primarily governed by C–H···O hydrogen bonds and π–π stacking interactions. Specifically, the molecules form dimers through intermolecular hydrogen bonds between a carbonyl oxygen atom and hydrogen atoms on the aromatic framework of a neighboring molecule. These dimers are further organized into a layered structure through π–π stacking, contributing to the stability of the crystal lattice. The planarity of the molecule and the nature of the intermolecular packing are crucial factors that influence the material's electronic properties, such as charge carrier mobility.

The crystallographic data provides precise bond lengths and angles, confirming the quinonoid character of the dione moiety and the aromaticity of the fused ring system. This detailed structural information is invaluable for computational modeling and for establishing structure-property relationships.

Crystallographic Data Table

The essential crystallographic parameters for this compound, as determined by single-crystal X-ray diffraction at a temperature of 120 K, are summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₈O₂ |

| Formula Weight | 232.23 |

| Temperature (K) | 120(2) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.561(3) |

| b (Å) | 5.0130(10) |

| c (Å) | 14.921(3) |

| α (°) | 90 |

| β (°) | 101.359(4) |

| γ (°) | 90 |

| Volume (ų) | 994.3(3) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.551 |

| Final R indices [I>2σ(I)] | R1 = 0.0528 |

Research Applications and Derivatization Strategies of 1,2 Aceanthrylenedione

Role as a Building Block in Complex Organic Synthesis

1,2-Aceanthrylenedione serves as a versatile foundational molecule, or building block, for the construction of intricate organic compounds. lifechemicals.comenamine.net Its dicarbonyl moiety provides reactive sites for condensation and cycloaddition reactions, enabling the synthesis of unique heterocyclic and polycyclic systems. The acylation of anthracene (B1667546) with reagents like oxalyl chloride is a common method to synthesize the this compound core structure. researchgate.netresearchgate.netujs.edu.cn

A notable application of this compound is in the synthesis of spiro-tricyclic porphodimethenes. sigmaaldrich.comchemicalbook.comguidechem.com Porphodimethenes are partially saturated porphyrin-type macrocycles that are of interest for their unique photophysical and electrochemical properties. The reaction leverages the diketone functionality of this compound to introduce a spirocyclic center into the porphyrinoid framework. This synthetic strategy allows for the creation of complex, three-dimensional structures that are otherwise difficult to access, opening avenues for new materials with tailored properties.

This compound is a key reactant in the synthesis of specific dicyanopyrazinoquinoxaline (DCPQ) derivatives. beilstein-journals.orgbeilstein-journals.org These nitrogen-containing heterocyclic compounds are investigated for their electronic and optical properties. beilstein-journals.org In a specific example, the synthesis of a particular DCPQ derivative (designated as 3a) was achieved through the condensation of this compound with a diaminopyrazine building block. beilstein-journals.org The reaction required careful control of temperature and stoichiometry to achieve a moderate yield of the pure product. beilstein-journals.org

The synthesis highlights the utility of this compound in creating extended π-conjugated systems, which are fundamental components in the field of organic electronics. beilstein-journals.org

Table 1: Synthesis of Dicyanopyrazinoquinoxaline Derivative 3a

| Parameter | Value | Source |

|---|---|---|

| Reactants | This compound, Diaminopyrazine (12) | beilstein-journals.org |

| Stoichiometry | 2.5 equivalents of this compound | beilstein-journals.org |

| Temperature | 80 °C | beilstein-journals.org |

| Time | 72 hours | beilstein-journals.org |

Potential in Materials Science and Functional Macromolecules Development

The structural characteristics of this compound make it an important intermediate for creating functional macromolecules and materials. ujs.edu.cnsigmaaldrich.comresearchgate.net Its rigid, aromatic core can be incorporated into polymers to enhance their thermal stability and introduce specific electronic or photophysical properties. Research has identified this compound as a crucial intermediate for fine chemicals and functional macromolecules. ujs.edu.cnresearchgate.net

One significant application in materials science is its reaction with fullerene C(60) in the presence of hexaethyltriaminophosphine to produce methanofullerene derivatives. sigmaaldrich.comchemicalbook.com This demonstrates its utility in the functionalization of carbon-rich nanomaterials, which is a key area of research for developing new electronic and photovoltaic devices. Furthermore, its use as a precursor for polycyclic aromatic intermediates suggests its potential in synthesizing larger, well-defined graphene-like fragments or other advanced carbon-based materials. researchgate.net

Explorations in Medicinal Chemistry and Biological Activity Research

The quinone and diketone motifs are present in many biologically active molecules, prompting investigations into the potential of this compound and related structures in medicinal chemistry.

Microtubules, which are dynamic polymers of the protein tubulin, are essential for cell division, motility, and intracellular transport. rsc.org Agents that interfere with tubulin polymerization are potent anticancer drugs. mdpi.comnih.govfrontiersin.org Many of these inhibitors, such as colchicine (B1669291), bind to a specific site on tubulin, preventing its assembly into microtubules. mdpi.comfrontiersin.org

While direct studies on this compound as a tubulin polymerization inhibitor are not prominent in the literature, its α-diketone structure is a feature found in compounds with such activity. Related ortho-quinones and diketones have been explored for their antiproliferative effects. frontiersin.org For instance, acenaphthenequinone, a structurally similar compound, is used in the preparation of agents that inhibit acetylcholinesterase, demonstrating the biological relevance of this class of molecules. chemicalbook.com The rigid, polycyclic framework of this compound provides a scaffold that could be functionalized to optimize interactions with biological targets like the colchicine binding site of tubulin, making it a molecule of interest for future drug design and discovery efforts. frontiersin.org

Upon photoexcitation, ketone-containing molecules can form a long-lived, high-energy "triplet" state. researchgate.netscite.ai These triplet ketones are known to be reactive species capable of oxidizing various biological substrates, including amino acids, nucleosides, and DNA, which can lead to cellular damage. researchgate.netscite.ainih.gov The reactivity of the this compound triplet state has been studied using nanosecond laser flash photolysis. researchgate.net

These studies investigated the interaction of the this compound triplet with various phenols, which serve as models for the amino acid tyrosine. researchgate.net The rate at which the triplet state is "quenched" by the phenol (B47542) provides a measure of its reactivity. It was found that phenols with electron-donating substituents were more reactive, indicating an electrophilic nature for the triplet ketone. researchgate.net This reactivity suggests a potential mechanism by which this compound could interact with and modify biological macromolecules if exposed to light, a property relevant to photodynamic therapy and phototoxicity studies. researchgate.netscite.ai

Table 2: Quenching Rate Constants (kq) for the Reaction of this compound Triplet with Phenols in Acetonitrile (B52724)

| Quenching Phenol | kq (L mol⁻¹s⁻¹) | Source |

|---|---|---|

| Phenol | 3.3 x 10⁵ | researchgate.net |

Rational Design and Synthesis of this compound Derivatives for Enhanced or Modified Reactivity

The strategic modification of the this compound core structure is a key area of research aimed at tuning its chemical properties for specific applications. The principles of rational design, focusing on the introduction of functional groups, are employed to influence the electronic and steric characteristics of the molecule, thereby enhancing or modifying its inherent reactivity. This approach allows for the development of novel derivatives with tailored behaviors, particularly in photochemical reactions and as building blocks for larger, functional molecules.

The primary synthesis of the parent this compound molecule is typically achieved through the Friedel-Crafts acylation of anthracene with oxalyl chloride. This reaction is often catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), or through the use of more modern catalysts like ionic liquids. For instance, the use of [bmim]Cl/AlCl₃ (where [bmim] is 1-butyl-3-methylimidazolium) has been shown to be an effective and reusable catalyst system. beilstein-journals.org Optimal conditions for this synthesis using anhydrous AlCl₃ in a carbon disulfide (CS₂) solvent have been identified, achieving yields of up to 83.8%. beilstein-journals.org

The rational design of this compound derivatives hinges on the fundamental principles of physical organic chemistry, where substituent effects play a critical role. The introduction of substituents onto the aromatic framework can alter the molecule's reactivity in several ways:

Electronic Effects : Electron-donating groups (EDGs) increase the electron density of the aromatic system, making it more susceptible to electrophilic attack and potentially altering the energy levels of its molecular orbitals. Conversely, electron-withdrawing groups (EWGs) decrease electron density. These changes directly impact the molecule's behavior in reactions such as photochemical hydrogen abstraction or cycloadditions.

Steric Effects : The size and position of substituents can create steric hindrance, influencing the regioselectivity of a reaction by physically blocking certain sites from attack by a reagent. numberanalytics.com

A significant area where the modified reactivity of this compound has been explored is in its photochemical reactions. The triplet excited state of this compound, generated by laser flash photolysis, exhibits notable reactivity towards phenols. This reactivity is highly sensitive to the electronic nature of substituents on the phenol reactant, providing a clear example of rationally modified reactivity.

Research has demonstrated that the rate at which the this compound triplet state is "quenched" by phenols is significantly faster for phenols bearing electron-donating substituents. researchgate.netresearchgate.net For example, the quenching rate constant (kₒ) for the reaction with 4-hydroxyphenol is nearly 40 times greater than that for unsubstituted phenol. researchgate.net This trend is quantified by a Hammett plot, which correlates the logarithm of the reaction rate constants with the substituent's Hammett constant (σ). The positive slope of this plot (ρ = -1.04 in acetonitrile) confirms that the reaction is facilitated by electron-donating groups on the phenol, which stabilize the positive charge that develops on the phenol in the transition state. researchgate.netresearchgate.net

The proposed mechanism involves the initial formation of a triplet exciplex between the excited this compound and the phenol. This is followed by a coupled electron/proton transfer process, resulting in the formation of a ketyl radical from the dione (B5365651) and a phenoxyl radical from the phenol. researchgate.netresearchgate.net This detailed understanding of the reaction mechanism allows for the rational selection of substituted phenols to control the reaction rate and efficiency.

The following table summarizes the quenching rate constants for the reaction of the this compound triplet with various substituted phenols, illustrating the significant impact of substituents on reactivity.

| Phenol Derivative | Substituent | Quenching Rate Constant (kₒ) (L mol⁻¹s⁻¹) |

|---|---|---|

| Phenol | -H | 3.3 x 10⁵ |

| 4-Chlorophenol | 4-Cl | 1.1 x 10⁶ |

| 4-Methylphenol (p-Cresol) | 4-CH₃ | 3.7 x 10⁶ |

| 4-Methoxyphenol | 4-OCH₃ | 7.7 x 10⁶ |

| 4-Hydroxyphenol | 4-OH | 1.3 x 10⁷ |

Beyond photochemical modifications, this compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. For example, it undergoes condensation reactions with diaminomaleonitrile (B72808) to produce dicyanopyrazinoquinoxaline (DCPQ) derivatives, which are of interest for their electronic properties. beilstein-journals.org The design of these synthetic strategies allows for the creation of larger, conjugated systems where the core properties of the original dione are systematically modified.

Emerging Research Directions and Future Perspectives for 1,2 Aceanthrylenedione

Development of Novel Catalytic Systems for Sustainable Synthesis of 1,2-Aceanthrylenedione

The synthesis of this compound has traditionally involved methods like the acylation of anthracene (B1667546) with oxalyl chloride using catalysts such as anhydrous aluminum chloride (AlCl₃). researchgate.netcqvip.com Research has focused on optimizing these conditions to improve yield and selectivity. For instance, studies have identified optimal molar ratios of reactants and catalysts, reaction times, and temperatures to achieve yields as high as 83.8% and selectivity of 92.3%. researchgate.net

In the pursuit of more sustainable and environmentally friendly synthetic routes, the principles of green chemistry are being increasingly applied. ijsetpub.comresearchgate.net This involves exploring alternative catalysts and reaction media to minimize hazardous waste and energy consumption. researchgate.net Key areas of advancement in sustainable synthesis that could be applied to this compound production include:

Development of Novel Catalysts : Research into new catalytic systems is a cornerstone of green chemistry. ijsetpub.com This includes the use of biocatalysts like enzymes, which can perform reactions under mild conditions with high selectivity. ijsetpub.comresearchgate.net For reactions like the Friedel-Crafts acylation, the use of reusable and less corrosive catalysts, such as ionic liquids, is a promising alternative to traditional Lewis acids. researchgate.net

Alternative Reaction Conditions : The use of microwave irradiation and solvent-free reaction conditions are other green chemistry approaches that can lead to more efficient and sustainable syntheses. iitkgp.ac.in

Flow Chemistry : Continuous flow processes offer precise control over reaction parameters, leading to reduced waste and enhanced safety, making them an attractive option for the synthesis of complex organic molecules. ijsetpub.com

The table below summarizes a traditional catalytic system for synthesizing this compound.

| Catalyst System | Reactants | Solvent | Temperature (K) | Reaction Time (h) | Yield (%) | Selectivity (%) |

| Anhydrous AlCl₃ | Anthracene, Oxalyl chloride | CS₂ | 303 | 5 | 83.8 | 92.3 |

Advanced Applications in Photochemistry and Photophysics of this compound Systems

The photochemical and photophysical properties of α-diketones, including this compound, are areas of active investigation. mdpi.comufrn.br These compounds are known to be photoreactive in the presence of hydrogen and electron donors. ufrn.br The reactivity is linked to the nature of their lowest triplet excited state, typically an n,π* state. ufrn.br

Nanosecond laser flash photolysis is a key technique used to study the transient species and reaction kinetics of these photochemical processes. mdpi.comresearchgate.net For instance, studies on this compound have investigated its triplet state reactivity towards phenols in acetonitrile (B52724). iitkgp.ac.inufrn.brresearchgate.net The quenching rate constants have been determined, showing a dependence on the electronic nature of substituents on the phenol (B47542), with electron-donating groups leading to higher reactivity. researchgate.net

Future research in this area could explore:

Photophysics in Different Media : Investigating the photophysical properties of this compound in various solvents, including ionic liquids, could reveal new insights into its excited state behavior. mdpi.com Ionic liquids can enhance the lifetime of triplet excited states due to low oxygen solubility and reduced molecular diffusion. mdpi.com

Charge Transfer Mechanisms : Deeper investigation into the charge transfer mechanisms in PMMA-dye systems, where a derivative of this compound could act as the dye, may lead to applications in nanopatterning. nih.gov

Photosensitization : The potential of this compound and its derivatives as photosensitizers in various chemical and biological systems is a promising avenue for exploration. researchgate.net

The following table presents data from a laser flash photolysis study on the quenching of the this compound triplet state by various phenols.

| Quencher (Phenol) | Quenching Rate Constant (kq) (L mol⁻¹s⁻¹) |

| Phenol | 3.3 x 10⁵ |

| 4-Hydroxyphenol | 1.3 x 10⁷ |

Rational Design of Derivatives for Targeted Applications in Optoelectronics or Sensing

The rational design of derivatives of this compound opens up possibilities for its application in optoelectronics and sensing. By modifying the core structure with specific functional groups, its electronic and photophysical properties can be tailored for specific purposes. sapub.orgresearchgate.net

For Optoelectronics: The development of organic semiconductors is a rapidly growing field, and molecules with extended π-conjugated systems are key components. researchgate.net Derivatives of this compound could be designed to exhibit desirable properties for use in:

Organic Light-Emitting Diodes (OLEDs) : By tuning the energy levels of the frontier molecular orbitals (HOMO and LUMO), derivatives could be created that emit light at specific wavelengths.

Organic Photovoltaics (OPVs) : Engineering the absorption spectrum and charge transport properties could lead to efficient materials for solar energy conversion.

Organic Field-Effect Transistors (OFETs) : Modifying the molecular packing and intermolecular interactions can enhance charge carrier mobility. researchgate.net